molecular formula C18H19BrN2O2 B269436 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide

2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide

Numéro de catalogue B269436
Poids moléculaire: 375.3 g/mol
Clé InChI: CRHFKPKKBJVIJO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide, also known as BPTES, is a small molecule inhibitor of glutaminase (GLS). It has been widely studied for its potential therapeutic applications in cancer treatment. In

Mécanisme D'action

2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide binds to the active site of GLS and inhibits its enzymatic activity. This leads to a decrease in glutamate production and an accumulation of glutamine, which can be toxic to cancer cells. 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide has been shown to selectively target the kidney isoform of GLS (KGA), which is highly expressed in cancer cells, but not the liver isoform (LGA), which is essential for normal cellular function. The selectivity of 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide for KGA over LGA makes it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation and migration. It has also been shown to suppress tumor growth in animal models of cancer. 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide has been shown to have minimal toxicity to normal cells and tissues, making it a promising candidate for cancer therapy.

Avantages Et Limitations Des Expériences En Laboratoire

2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide has several advantages for lab experiments, including its high yield and purity, selectivity for KGA over LGA, and minimal toxicity to normal cells and tissues. However, 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide has some limitations, including its relatively low potency and the need for further optimization to enhance its efficacy and pharmacokinetic properties.

Orientations Futures

There are several future directions for 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide research, including:
1. Development of more potent and selective GLS inhibitors based on the structure of 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide.
2. Exploration of the use of 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide in combination with other anticancer agents to enhance their efficacy and reduce their side effects.
3. Investigation of the role of GLS in other diseases, such as neurodegenerative disorders and metabolic diseases.
4. Development of imaging agents based on 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide for non-invasive detection of GLS activity in vivo.
5. Optimization of the pharmacokinetic properties of 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide for clinical use.
In conclusion, 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide is a promising candidate for cancer therapy, with selective inhibition of GLS and minimal toxicity to normal cells and tissues. Further research is needed to optimize its efficacy and pharmacokinetic properties, as well as explore its potential applications in other diseases.

Méthodes De Synthèse

The synthesis of 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide involves several steps, starting from the reaction between 4-aminobenzoyl chloride and tert-butyl carbamate to form 4-[(tert-butylamino)carbonyl]benzoic acid. This intermediate is then converted into 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide through a series of reactions involving bromination, coupling, and cyclization. The final product is obtained in high yield and purity, making it suitable for further research and development.

Applications De Recherche Scientifique

2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. GLS is an enzyme that plays a crucial role in cancer cell metabolism, as it catalyzes the conversion of glutamine to glutamate, which is then used for energy production and biosynthesis. Inhibition of GLS by 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide has been shown to selectively target cancer cells, as they are more dependent on glutamine metabolism than normal cells. 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide has also been studied for its potential use in combination with other anticancer agents, such as cisplatin and paclitaxel, to enhance their efficacy and reduce their side effects.

Propriétés

Nom du produit

2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide

Formule moléculaire

C18H19BrN2O2

Poids moléculaire

375.3 g/mol

Nom IUPAC

2-bromo-N-[4-(tert-butylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C18H19BrN2O2/c1-18(2,3)21-16(22)12-8-10-13(11-9-12)20-17(23)14-6-4-5-7-15(14)19/h4-11H,1-3H3,(H,20,23)(H,21,22)

Clé InChI

CRHFKPKKBJVIJO-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br

SMILES canonique

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.